molecular formula C14H16N2O4S B13900105 4-Carbamoyl-1-methylpyridinium 4-methylbenzenesulfonate

4-Carbamoyl-1-methylpyridinium 4-methylbenzenesulfonate

Cat. No.: B13900105
M. Wt: 308.35 g/mol
InChI Key: QBDGCPLJZZUPRB-UHFFFAOYSA-N
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Description

4-Carbamoyl-1-methylpyridinium 4-methylbenzenesulfonate is an organic compound known for its unique chemical properties and applications in various fields. It is a pyridinium salt, which means it contains a positively charged pyridinium ion. This compound is often used in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Carbamoyl-1-methylpyridinium 4-methylbenzenesulfonate can be synthesized through the reaction of 4-carbamoyl-1-methylpyridinium with 4-methylbenzenesulfonic acid. The reaction typically occurs under mild conditions, making it suitable for compounds with sensitive functional groups .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-1-methylpyridinium 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to slightly acidic pH .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives of pyridinium salts, which can be further utilized in organic synthesis and other applications .

Scientific Research Applications

4-Carbamoyl-1-methylpyridinium 4-methylbenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Carbamoyl-1-methylpyridinium 4-methylbenzenesulfonate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a catalyst in chemical reactions, facilitating the conversion of substrates to products. Its molecular structure allows it to participate in various interactions, leading to its diverse applications .

Comparison with Similar Compounds

4-Carbamoyl-1-methylpyridinium 4-methylbenzenesulfonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the mild conditions under which it can be used, making it suitable for a wide range of applications.

Properties

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

4-methylbenzenesulfonate;1-methylpyridin-1-ium-4-carboxamide

InChI

InChI=1S/C7H8N2O.C7H8O3S/c1-9-4-2-6(3-5-9)7(8)10;1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H-,8,10);2-5H,1H3,(H,8,9,10)

InChI Key

QBDGCPLJZZUPRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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